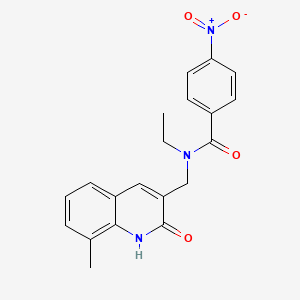
4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as EOMBO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neuroprotection, 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been found to reduce oxidative stress and inflammation by upregulating antioxidant enzymes and suppressing pro-inflammatory cytokines. In antimicrobial activity, 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects
4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been found to have various biochemical and physiological effects, depending on the application. In cancer cells, 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. In neuroprotection, 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been found to reduce oxidative stress and inflammation, protecting neurons from damage and promoting neuronal survival. In antimicrobial activity, 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to inhibit bacterial growth and disrupt bacterial cell membranes, leading to bacterial death.
実験室実験の利点と制限
One advantage of 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide for lab experiments is its potential for use in the development of anticancer drugs, neuroprotective agents, and antimicrobial agents. Another advantage is its relatively low toxicity compared to other compounds with similar activities. However, one limitation is the lack of comprehensive studies on its toxicity and pharmacokinetics, which may limit its potential for clinical use.
将来の方向性
There are several future directions for the study of 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One direction is the further exploration of its mechanisms of action in different applications, including cancer research, neuroprotection, and antimicrobial activity. Another direction is the development of more potent derivatives of 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in combination with other compounds or therapies may further enhance its efficacy in various applications.
合成法
The synthesis of 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the reaction of 4-ethoxybenzoyl chloride with 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of triethylamine. The resulting compound is then treated with formaldehyde and hydrogen chloride, followed by the addition of sodium hydroxide to obtain the final product.
科学的研究の応用
4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroprotection, 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been found to protect neurons from oxidative stress and reduce inflammation, suggesting its potential use in the treatment of neurodegenerative diseases. In antimicrobial activity, 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
4-ethoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-25-14-10-8-13(9-11-14)19(23)20-12-17-21-18(22-26-17)15-6-4-5-7-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOODMVZXUMCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2H-1,3-benzodioxol-5-yl)-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710239.png)
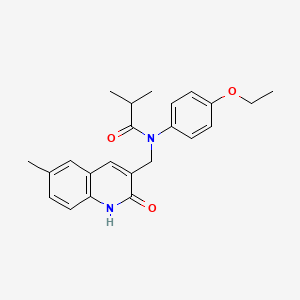
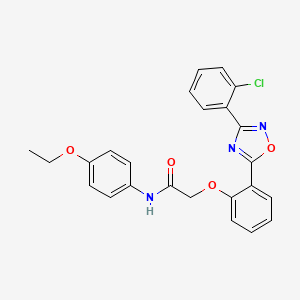
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)
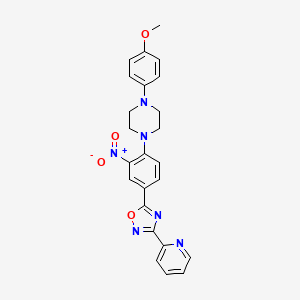

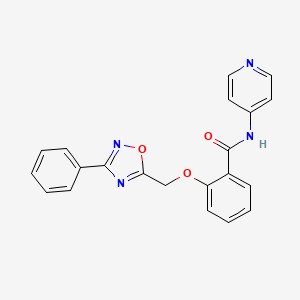
![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)

